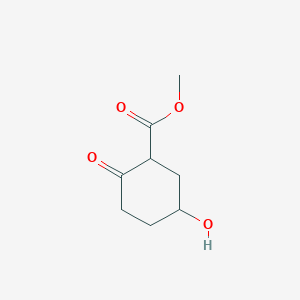
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclohexanone and contains both a hydroxyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydroxylation of methyl 2-oxocyclohexanecarboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-2-oxocyclohexane-1-carboxylate or 5-carboxy-2-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl 5-hydroxy-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of methyl 5-substituted-2-oxocyclohexane-1-carboxylate derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic interactions, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxocyclohexane-1-carboxylate
- Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
- Ethyl 2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
113093-40-6 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h5-6,9H,2-4H2,1H3 |
Clave InChI |
HQWXWNYESIUABE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


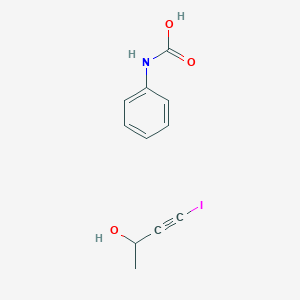
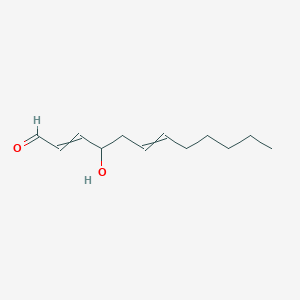
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
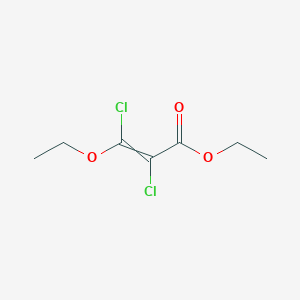
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
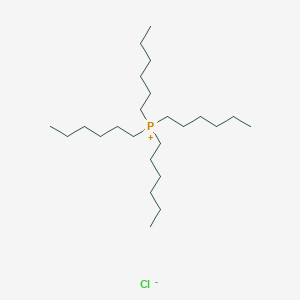
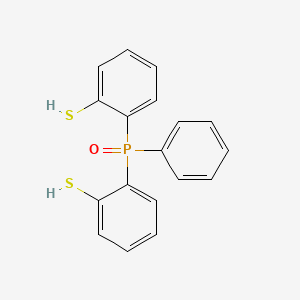

![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
